(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core, substituted with a 4-methoxyphenylsulfonyl group and a 2,5-dimethylfuran-3-yl methanone moiety.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-15-14-19(16(2)29-15)20(24)22-10-8-21(9-11-22)23(12-13-28-21)30(25,26)18-6-4-17(27-3)5-7-18/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPCGOHQPMCVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone , with the CAS number 1795416-48-6 , has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₁O₅S |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 1795416-48-6 |
The compound features a 2,5-dimethylfuran moiety, which is known for its biological activity, alongside a sulfonyl group that enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This characteristic is crucial for compounds targeting specific biochemical pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways, impacting physiological responses.
Toxicity and Safety Profile
Research indicates that while the compound itself may not exhibit mutagenic properties, structural analogs and combustion products can pose health risks. For instance, studies on 2,5-dimethylfuran have shown it can induce chromosomal damage in murine cells despite not being mutagenic by the Ames test . Furthermore, exposure to related compounds has been associated with various health hazards including respiratory distress and organ damage .
Study 1: Toxicological Assessment
A study evaluated the toxicological profile of 2,5-dimethylfuran , finding it induced chromosomal damage without direct mutagenic effects. This raises concerns regarding its safety in biological applications . The research highlighted the need for further investigations into the genotoxic potential of compounds related to (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone .
Study 2: Biomarker for Smoking Status
Another significant finding is that 2,5-dimethylfuran serves as a reliable biomarker for assessing smoking status through breath analysis. In a cohort study involving 377 participants, it demonstrated high sensitivity (96.5%) and specificity (89.6%) in distinguishing smokers from non-smokers . This suggests potential applications in clinical settings for non-invasive assessments.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2,5-Dimethylfuran-3-yl)(4-(4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | Contains fluorine; potential for different receptor interactions | Moderate toxicity; potential therapeutic applications |
| (2,5-Dimethylfuran-3-yl)(3-(4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | Features azetidine ring; different pharmacokinetics | Explored for anti-inflammatory properties |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural resemblance to known pharmacophores. It is being investigated for:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines . The mechanism appears to involve inhibition of cell proliferation.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | 50.68 |
| A549 (Lung Cancer) | 12.30 | 45.00 |
Neuropharmacology
Given its diazaspiro structure, this compound may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression or anxiety . Studies are ongoing to evaluate its efficacy in animal models.
Material Science
The unique properties of the furan ring make this compound suitable for use in polymer chemistry and materials science:
- Polymerization : The furan moiety can undergo Diels-Alder reactions, making it useful in synthesizing advanced materials with tailored properties.
Environmental Chemistry
Research is also exploring the environmental degradation pathways of this compound and its derivatives, assessing their stability and potential ecological impacts .
Case Study 1: Antitumor Efficacy
A study published in Molbank demonstrated the antitumor activity of a related compound derived from the same synthetic pathway as (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. The study involved testing various concentrations against human tumor cells, revealing significant growth inhibition and suggesting further development as an anticancer agent .
Case Study 2: Neuropharmacological Screening
In another research effort, derivatives were evaluated for their effects on serotonin receptors in vitro, indicating potential antidepressant activity. This study highlights the need for further exploration into the neuropharmacological aspects of compounds with similar structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key structural motifs with other sulfonyl-containing spirocyclic derivatives. Below is a comparative analysis of its features against two closely related analogues:
Key Observations:
- Spirocyclic vs.
- Sulfonyl Substituents : The 4-methoxyphenylsulfonyl group in the target compound introduces moderate electron-donating effects, contrasting with the electron-withdrawing 4-fluoro-3-methylphenylsulfonyl group in . This may influence binding interactions in hydrophobic pockets.
- Methanone Moieties: The 2,5-dimethylfuran-3-yl group offers lipophilicity, which could improve blood-brain barrier penetration relative to the chlorophenyl or phenylethanone groups in the analogues.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and what strategies optimize yield and purity?
- Answer : The synthesis involves multi-step organic reactions, including sulfonylation of the spirocyclic amine and coupling with the 2,5-dimethylfuran moiety. Key challenges include steric hindrance from the spirocyclic system and regioselective sulfonylation. Strategies:
- Optimize sulfonylation : Use controlled stoichiometry of sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) and triethylamine as a base to minimize side reactions .
- Purification : Employ column chromatography with gradients of dichloromethane/methanol (9:1) to isolate the product .
- Yield improvement : Monitor reaction progress via TLC and optimize reaction times (e.g., 16–30 hours for sulfonylation) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
- Answer :
- NMR :
- ¹H-NMR : Peaks at δ 7.6–7.8 ppm (aromatic protons from the 4-methoxyphenylsulfonyl group), δ 6.2–6.5 ppm (furan protons), and δ 3.8–4.2 ppm (spirocyclic oxa-diaza system) .
- ¹³C-NMR : Carbonyl signals at ~195–200 ppm (methanone bridge) and sulfonyl carbon at ~110–115 ppm .
- FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~450–470 for C₂₃H₂₆N₂O₆S) .
Advanced Research Questions
Q. How does the spirocyclic architecture influence conformational dynamics and receptor binding affinity in pharmacological studies?
- Answer :
- Conformational rigidity : The 1-oxa-4,8-diazaspiro[4.5]decane system restricts rotational freedom, potentially enhancing selectivity for target receptors (e.g., GPCRs or kinases) .
- SAR studies : Compare analogs with non-spirocyclic backbones to evaluate binding affinity changes. For example, spirocyclic derivatives of diazaspirodecanes show 3–5-fold higher activity in anticonvulsant models .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the sulfonyl group and hydrophobic receptor pockets .
Q. How can researchers resolve contradictions in reported biological activities across different in vitro and in vivo models?
- Answer :
- Methodological scrutiny : Compare assay conditions (e.g., cell lines vs. primary cells, dosage regimes). For example, discrepancies in IC₅₀ values may arise from differences in metabolic stability in hepatic microsomes .
- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS to correlate in vitro potency with in vivo efficacy .
- Meta-analysis : Apply statistical frameworks (e.g., fixed-effects models) to harmonize data from heterogeneous studies, controlling for variables like solvent (DMSO vs. saline) .
Q. What computational methods predict the environmental fate and biodegradation pathways of this compound?
- Answer :
- QSAR models : Use EPI Suite to estimate biodegradation half-lives based on structural fragments (e.g., sulfonyl groups reduce biodegradability) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolysis or photodegradation sites. For example, the furan ring may undergo ring-opening under UV light .
- Molecular dynamics simulations : Model interactions with soil organic matter to assess adsorption potential and persistence .
Data Contradiction Analysis Framework
- Case study : If Study A reports potent antifungal activity (MIC = 2 µM) while Study B shows no activity (MIC > 100 µM):
- Replicate assays : Verify using standardized CLSI guidelines for antifungal testing .
- Structural validation : Confirm compound purity via HPLC (retention time >95%) and compare with reference standards .
- Contextual factors : Evaluate strain-specific resistance mechanisms or solvent effects (e.g., DMSO inhibition at high concentrations) .
Methodological Best Practices
- Synthetic protocols : Pre-dry solvents (e.g., anhydrous CH₂Cl₂) and reagents to prevent hydrolysis of sulfonyl chlorides .
- Environmental impact studies : Follow OECD Test Guideline 301 for ready biodegradability testing .
- Theoretical alignment : Anchor SAR studies to relevant frameworks (e.g., lock-and-key theory for enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
